![molecular formula C14H15N5O B5635667 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several key steps, including the formation of the triazoloquinoxaline ring system and the introduction of substituents at specific positions to enhance desired properties. The synthesis methods often involve nucleophilic substitution reactions, cyclization, and condensation reactions (Sarges et al., 1990; Wagle et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound features a triazolo[4,3-a]quinoxaline core with a methyl group at the 1-position and a morpholinyl group at the 4-position. This structure has been analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the identity and purity of the synthesized compounds (Wagle et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that modify its functional groups or extend its molecular framework. Such reactions can alter its chemical properties and potential biological activities. For example, modifications at specific positions of the triazoloquinoxaline core can significantly affect its affinity and selectivity towards adenosine receptors (Sarges et al., 1990).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are crucial for its handling and potential application in drug development. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various chemical agents, its potential as a ligand for receptors, and its role in initiating or inhibiting chemical reactions, are of interest for exploring its therapeutic potential. The interaction of this compound with adenosine receptors has been a particular focus, given its implications for pharmacological activity (Sarges et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline” and its derivatives could include further exploration of their anticancer activities, investigation of their potential as antiviral and antimicrobial agents , and the development of more efficient synthesis methods .
Eigenschaften
IUPAC Name |
4-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-16-17-14-13(18-6-8-20-9-7-18)15-11-4-2-3-5-12(11)19(10)14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRGNVJEVZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)

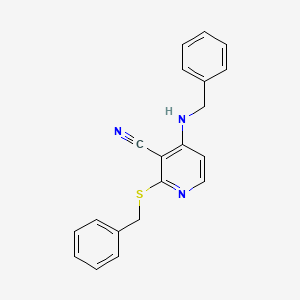
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
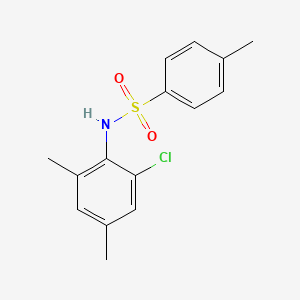
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
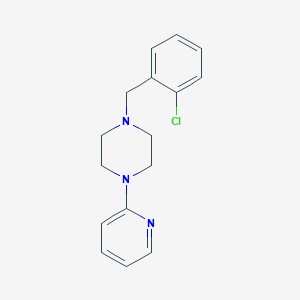
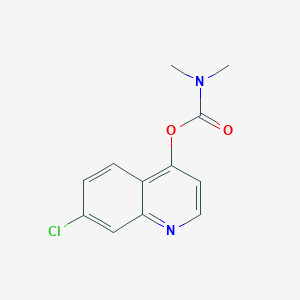
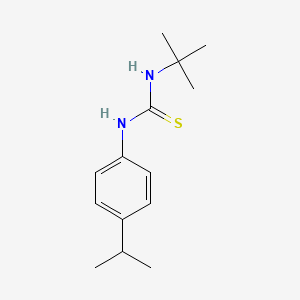
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)
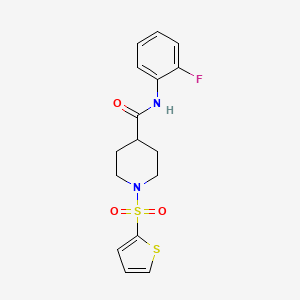

![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
